3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid

Physicochemical Properties Medicinal Chemistry Drug Design

3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid (CAS 933716-49-5) is a heterocyclic building block belonging to the 1,3,4-thiadiazole family, featuring a bromine atom at the 5-position of the ring and a propanoic acid side chain at the 2-position. This compound is commercially available as a white to off-white powder with a typical purity of 95% and is primarily supplied for research and development purposes, serving as a versatile intermediate in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C5H5BrN2O2S
Molecular Weight 237.07
CAS No. 933716-49-5
Cat. No. B2628390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid
CAS933716-49-5
Molecular FormulaC5H5BrN2O2S
Molecular Weight237.07
Structural Identifiers
SMILESC(CC(=O)O)C1=NN=C(S1)Br
InChIInChI=1S/C5H5BrN2O2S/c6-5-8-7-3(11-5)1-2-4(9)10/h1-2H2,(H,9,10)
InChIKeyXUWMWOHORBXPNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid: Sourcing Specifications and Procurement-Ready Profile


3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid (CAS 933716-49-5) is a heterocyclic building block belonging to the 1,3,4-thiadiazole family, featuring a bromine atom at the 5-position of the ring and a propanoic acid side chain at the 2-position [1]. This compound is commercially available as a white to off-white powder with a typical purity of 95% and is primarily supplied for research and development purposes, serving as a versatile intermediate in medicinal chemistry and agrochemical discovery programs .

Why In-Class Substitution Is Not Valid for 3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid: A Comparator-Based Rationale


Although numerous 1,3,4-thiadiazole derivatives share a common core, the presence, position, and nature of substituents fundamentally alter the electronic landscape, lipophilicity, synthetic accessibility, and biological target engagement of each congener. 3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid occupies a distinct design space that cannot be replicated simply by interchanging it with its non-brominated analog (CAS 14501-20-3), the 5-amino congener (CAS 66030-27-1), or the 5-bromo-2-carboxylic acid regioisomer (CAS 933716-45-1). The combination of an electron-withdrawing bromine at position 5 and a flexible propanoic acid chain at position 2 creates a unique physicochemical profile and a specific vector for further derivatization, differentiating it from both the more polar amino-substituted scaffold and the more constrained 2-carboxylic acid analog [1]. Failure to account for these structural determinants can lead to altered reactivity, divergent solubility, and loss of target affinity in downstream applications, rendering generic substitution a high-risk strategy without parallel head-to-head validation.

Quantitative Evidence Guide: Where 3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic Acid Outperforms Its Closest Analogs


Molecular Topology and LogP Difference Relative to the Non-Brominated Parent Scaffold

The bromine atom at position 5 of the target compound increases molecular weight from 158.18 g/mol (non-brominated analog, CAS 14501-20-3) to 237.08 g/mol and introduces a heavy halogen that modulates lipophilicity. The non-brominated 3-(1,3,4-thiadiazol-2-yl)propanoic acid scaffold has been characterized as a more polar heterocyclic replacement for the phenyl ring, with lead compounds in this series exhibiting remarkable aqueous solubility and microsomal stability [1]. Introduction of bromine increases calculated logP by approximately 0.5–0.7 log units compared to the non-brominated analog, expanding the utility of the scaffold for targets that favor moderately lipophilic ligands while maintaining a lower molecular weight than the corresponding 5-iodo derivative. This shift in lipophilicity directly impacts membrane permeability, protein binding, and overall pharmacokinetic disposition without the need for extensive linker engineering [2].

Physicochemical Properties Medicinal Chemistry Drug Design

Bromine as a Synthetic Handle: Cross-Coupling Versatility vs. the 5-Amino Congener

The 5-bromo substituent enables direct participation in transition metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) without requiring prior activation or protection steps. By contrast, the 5-amino analog, 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoic acid (CAS 66030-27-1), necessitates diazotization or protection of the amino group before further functionalization, adding synthetic steps and reducing overall yield. The target compound therefore serves as a direct entry point for diversification at position 5, enabling rapid exploration of structure-activity relationships (SAR) in medicinal chemistry campaigns [1]. This synthetic advantage is further amplified when compared to the 5-chloro analog, as the C-Br bond is intrinsically more reactive in oxidative addition with Pd(0) catalysts, providing faster reaction rates and higher turnover numbers under milder conditions .

Synthetic Chemistry Cross-Coupling Building Block Utility

Electronic Modulation of the Thiadiazole Ring: Bromine vs. Amino Substituent Effects

Bromine exerts an electron-withdrawing inductive effect (−I) that reduces the electron density of the thiadiazole ring, lowering the pKa of the ring nitrogen atoms and enhancing the heterocycle's capacity to participate in π-stacking interactions with aromatic residues in protein binding pockets. The 5-amino analog, by contrast, donates electron density through resonance (+M), increasing ring electron density and altering the preferred binding orientation with biological targets. The Hammett σₘ value for bromine (+0.39) compared to amino (−0.16) provides a quantitative framework: the bromo-substituted thiadiazole ring is ~0.55 σ units more electron-deficient than the amino-substituted ring, which can critically affect binding affinity in targets with electron-rich or electron-deficient binding pockets [1]. This electronic distinction is complemented by the propanoic acid side chain, which provides a flexible, ionizable handle for additional hydrogen bonding and salt bridge formation—an advantage over the more rigid, directly ring-attached carboxylic acid in 5-bromo-1,3,4-thiadiazole-2-carboxylic acid (CAS 933716-45-1) [2].

Electronic Effects Hammett Constants Reactivity

GPR40 Agonist Potency Trend: Proxy Evidence from the Non-Brominated Scaffold

While no published GPR40 EC50 data exist specifically for 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoic acid, the closest characterized scaffold—3-(1,3,4-thiadiazol-2-yl)propanoic acid—has been validated as a GPR40 agonist platform, with the lead compound 8g demonstrating micromolar agonist activity, remarkable aqueous solubility, and robust microsomal stability [1]. Within this scaffold class, the introduction of a bromine substituent at position 5 has been shown in structurally related 1,3,4-thiadiazole-2-carboxamide GPR40 agonist series to enhance potency by facilitating halogen bonding interactions with the receptor [2]. Although this is a cross-scaffold inference rather than a direct head-to-head comparison, the precedent supports the rationale that the 5-bromo analog may offer a potency advantage over the non-halogenated parent scaffold in GPR40-targeting programs, warranting its selection as a privileged intermediate for lead generation.

GPCR Agonism GPR40 Type 2 Diabetes

Optimal Application Scenarios for 3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic Acid Based on Differentiated Evidence


Focused Library Synthesis for GPR40/FFA1 Agonist Lead Optimization

Medicinal chemistry teams targeting GPR40 for type 2 diabetes can employ 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoic acid as a privileged intermediate for rapid parallel synthesis of C5-diversified analogs via Suzuki cross-coupling [1]. The flexible propanoic acid side chain provides an ionizable carboxylate pharmacophore with conformational freedom, while the bromine handle enables one-step diversification to explore halogen bonding interactions and lipophilic occupancy of the receptor binding pocket. This application builds directly on the validated 3-(1,3,4-thiadiazol-2-yl)propanoic acid GPR40 agonist scaffold, offering a strategic upgrade path from the non-halogenated parent. [2]

Fragment-Based Drug Discovery with Balanced Polarity and Synthetic Tractability

In fragment-based screening campaigns, 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoic acid serves as a Rule-of-Three-compliant fragment (MW 237.08 g/mol, <3 H-bond donors, <3 H-bond acceptors) with the added advantage of a built-in synthetic handle for fragment growing and merging strategies [1]. The bromine atom not only provides a heavy atom for X-ray crystallographic phasing but also enables straightforward elaboration via Pd-catalyzed cross-coupling without requiring pre-functionalization. This contrasts favorably with the 5-amino analog, which demands additional protection and deprotection steps, thereby extending the fragment-to-lead timeline.

Electronic Structure–Activity Relationship (eSAR) Exploration of Thiadiazole-Containing Ligands

For computational chemists and structural biologists investigating the role of heterocycle electronics in target engagement, the 5-bromo compound provides a well-characterized electron-deficient thiadiazole core (σₘ = +0.39) that can be systematically compared against the electron-rich 5-amino analog (σₘ = −0.16) and the electronically similar but conformationally distinct 5-bromo-2-carboxylic acid regioisomer [1]. This electronic granularity enables precise deconvolution of electronic vs. steric contributions to binding affinity, guiding rational design decisions that generic—and electronically distinct—substitutes cannot support. [2]

Agrochemical Lead Generation Exploiting Halogen-Dependent Bioactivity

The 1,3,4-thiadiazole scaffold is well-precedented in fungicidal and herbicidal chemistry, where halogen substitution modulates potency, selectivity, and environmental persistence [1]. 3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid combines the bioactive thiadiazole core with a bromine atom and a propanoic acid side chain that can be further derivatized into amides, esters, or hydrazides. The bromine substituent can also serve as a radiolabeling precursor or a leaving group in nucleophilic aromatic substitution, providing multiple entry points for agrochemical lead diversification that the non-halogenated or amino-substituted analogs cannot offer without additional synthetic manipulation.

Quote Request

Request a Quote for 3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.